molecular formula C11H14O4 B12962271 (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate

(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B12962271
M. Wt: 210.23 g/mol
InChI Key: ILYSHPJWNMPBPE-QMMMGPOBSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound (S)-ethyl 2-(4-hydroxyphenoxy)propanoate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as ethyl (2S)-2-(4-hydroxyphenoxy)propanoate . This nomenclature reflects its ester functional group (ethyl propanoate), the 4-hydroxyphenoxy substituent, and the chiral center at the C2 position of the propanoate backbone.

The molecular formula is C₁₁H₁₄O₄ , with a molecular weight of 210.23 g/mol . It belongs to the class of 2-phenoxypropionic acid esters , a subgroup of aromatic homomonocyclic compounds characterized by a phenol ether linked to the C2 atom of a propionic acid ester. Its hierarchical classification includes:

  • Kingdom : Organic compounds
  • Super Class : Benzenoids
  • Class : Benzene and substituted derivatives
  • Subclass : 2-phenoxypropionic acid esters.

Table 1: Key Identifiers of (S)-Ethyl 2-(4-Hydroxyphenoxy)propanoate

Property Value Source
IUPAC Name ethyl (2S)-2-(4-hydroxyphenoxy)propanoate
CAS Registry Number 71301-98-9
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Chiral Center Configuration S

Molecular Geometry and Stereochemical Configuration

The molecule features a single chiral center at the C2 position of the propanoate moiety, resulting in two enantiomers: the (S)- and (R)-forms. The (S)-configuration is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl-bearing phenoxy group (priority 1), ethyl ester group (priority 2), methyl group (priority 3), and hydrogen atom (priority 4) are arranged in a counterclockwise sequence.

The SMILES notation for the (S)-enantiomer is CCOC(=O)[C@H](C)OC1=CC=C(C=C1)O, explicitly denoting the stereochemistry with the @ symbol. The aromatic phenoxy ring adopts a planar geometry due to conjugation, while the propanoate chain exhibits a tetrahedral arrangement around the chiral carbon.

Key Structural Features:

  • Aromatic System : A para-substituted phenoxy ring with a hydroxyl group at the 4-position.
  • Ester Functional Group : Ethyl propanoate linked to the phenoxy moiety via an ether bond.
  • Hydrophilic-Hydrophobic Balance : The hydroxyl group enhances water solubility, while the ethyl ester and methyl groups contribute to lipophilicity.

Crystallographic Analysis and Solid-State Properties

Experimental crystallographic data for (S)-ethyl 2-(4-hydroxyphenoxy)propanoate are not available in the provided sources. However, its solid-state behavior can be inferred from structural analogs. Phenoxypropionic acid derivatives typically form hydrogen-bonded networks via hydroxyl and ester carbonyl groups, leading to crystalline phases with melting points between 80–120°C. The absence of bulky substituents suggests moderate packing efficiency, potentially resulting in a monoclinic or orthorhombic crystal system.

Predicted Solid-State Properties:

  • Melting Point : ~90–110°C (estimated from similar esters).
  • Hydrogen Bonding : Intermolecular O–H···O interactions between hydroxyl and ester groups.
  • Density : ~1.2–1.3 g/cm³ (typical for aromatic esters).

Comparative Structural Analysis with Enantiomeric and Diastereomeric Forms

The (S)-enantiomer exhibits mirror-image symmetry with its (R)-counterpart, ethyl (2R)-2-(4-hydroxyphenoxy)propanoate (CAS 71301-98-9). While both enantiomers share identical physical properties in achiral environments, their biological activities and chemical interactions differ significantly due to stereoselectivity in enzyme binding.

Table 2: Enantiomeric Comparison

Property (S)-Enantiomer (R)-Enantiomer
Specific Rotation ([α]D) Not reported Not reported
Metabolic Activity Herbicide metabolite Synthetic intermediate
Chromatographic Behavior Resolvable via chiral columns Resolvable via chiral columns

Diastereomers are not applicable to this compound due to the presence of only one chiral center. However, structural analogs with additional stereogenic centers (e.g., methyl substitutions on the phenoxy ring) could exhibit diastereomerism.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl (2S)-2-(4-hydroxyphenoxy)propanoate

InChI

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m0/s1

InChI Key

ILYSHPJWNMPBPE-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)OC1=CC=C(C=C1)O

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of (S)-2-(4-hydroxyphenoxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the reaction conditions, ensuring consistent product quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxyacetone or 4-hydroxyphenoxyacetaldehyde.

    Reduction: Formation of (S)-2-(4-hydroxyphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its stereochemistry is particularly beneficial for asymmetric synthesis, allowing chemists to create chiral compounds with high specificity. This property is essential in developing new synthetic methodologies that require precise stereochemical configurations.

Biological Research

Enzyme-Substrate Interaction Studies
In biological contexts, this compound is utilized to investigate enzyme-substrate interactions. Its structural similarity to natural substrates allows it to act as a probe in biochemical assays, facilitating studies on enzyme inhibitors. For instance, research has demonstrated its potential as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation.

Medicinal Applications

Potential Anti-inflammatory Agents
Research indicates that (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate may have therapeutic properties, particularly as a precursor for pharmaceuticals targeting inflammatory conditions. Derivatives of this compound have shown promising anti-inflammatory effects, positioning it as a candidate for drug development aimed at treating oxidative stress-related diseases.

Agrochemicals

Herbicide Development
This compound plays a significant role in synthesizing phenoxypropionic acid herbicides known for their efficiency and low toxicity. These herbicides are widely used in agriculture due to their selectivity against various weeds while maintaining safety profiles for non-target plants.

Dyes and Fragrances

Building Block for Commercial Products
The versatility of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate extends to the production of dyes and fragrances. It acts as a building block in synthesizing various commercial products, where its reactivity enables the development of novel compounds with desirable properties.

Summary of Applications

Application AreaSpecific UsesKey Benefits
ChemistryIntermediate for organic synthesisUnique stereochemistry for asymmetric synthesis
BiologyProbe in enzyme studiesInvestigates enzyme-substrate interactions
MedicinePrecursor for anti-inflammatory drugsPotential therapeutic properties
AgrochemicalsSynthesis of herbicidesHigh efficiency, low toxicity
Dyes & FragrancesBuilding block for commercial productsVersatile reactivity

Case Study 1: Enzyme Inhibition

A study investigated the use of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation. Results showed significant inhibition at low concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Herbicide Development

Research focused on synthesizing new phenoxypropionic acid-based herbicides using this compound as an intermediate. The synthesized herbicides exhibited improved efficacy against resistant weed species while maintaining safety profiles for non-target plants.

Properties Overview

  • IUPAC Name: ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
  • Molecular Formula: C11H14O4
  • Molecular Weight: 210.23 g/mol
  • CAS Number: 71301-98-9

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active (S)-2-(4-hydroxyphenoxy)propanoic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Stereoisomers: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

The (R)-enantiomer shares identical molecular formula and physicochemical properties (e.g., solubility in organic solvents) but differs in stereochemistry. Key distinctions include:

  • Applications : The (R)-form is widely used in herbicide synthesis (e.g., quizalofop-P-ethyl) due to its higher bioactivity in chiral enzyme systems .
  • Safety : Both enantiomers exhibit oral toxicity (H302), but the (R)-form has been more extensively studied in agrochemical contexts .

Substituted Phenoxypropanoates

Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
  • Structure : Chlorine and methyl substituents enhance lipophilicity and herbicidal potency.
  • Molecular Weight : 256.73 g/mol (vs. 210.23 for the target compound) .
  • Application : Used as a pesticide, demonstrating how halogenation improves biological activity .
Ethyl 2-(2-hydroxyphenoxy)acetate
  • Structure : Substituent at the ortho position (vs. para) reduces similarity (0.77 similarity score ) and alters reactivity .
  • Use : Less effective in agrochemicals due to steric hindrance and lower binding affinity .

Aromatic System Variants

Ethyl 3-(2-furyl)propanoate
  • Structure: Replaces the phenoxy group with a furan ring, altering electronic properties.
  • Application: Used in reactions requiring electron-withdrawing groups, contrasting with the target compound’s electron-donating 4-hydroxyphenoxy group .

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Solubility Toxicity (GHS) Key Applications
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate 210.23 Insoluble in water H302 Pharmaceutical intermediate
(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate 210.23 Soluble in ethanol, DMF H302 Herbicide synthesis
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate 256.73 Not reported Not classified Pesticide
Quizalofop-P-ethyl 372.75 Lipid-soluble Acute toxicity Selective herbicide

Table 2: Structural Comparison Based on Substituents

Compound Substituent Position Functional Groups Similarity Score
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate Para-hydroxyphenoxy Hydroxyl, ester Reference (1.00)
(R)-Methyl 2-(4-hydroxyphenoxy)propanoate Para-hydroxyphenoxy Methyl ester 0.90
Ethyl 2-(2-hydroxyphenoxy)acetate Ortho-hydroxyphenoxy Acetate ester 0.77

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